Spiculisporic acid

Descripción general

Descripción

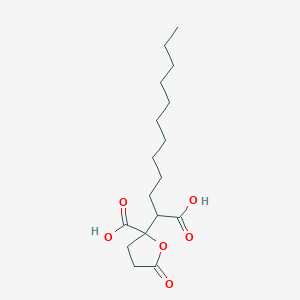

El ácido spiculisporico es un compuesto bioactivo γ-butenólido originalmente aislado del hongo Penicillium spiculisporum Es conocido por su estructura única, que incluye un anillo lactónico y dos grupos carboxilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido spiculisporico puede sintetizarse mediante fermentación microbiana. El hongo Talaromyces trachyspermus ha sido identificado como una cepa de alta producción para este compuesto . El proceso de producción implica el cultivo del hongo en condiciones ácidas utilizando sustratos como glucosa y sacarosa. Las condiciones óptimas incluyen la presencia de extracto de carne y cloruro de hierro, que promueven la producción de ácido spiculisporico .

Métodos de Producción Industrial: En entornos industriales, el ácido spiculisporico se produce utilizando cultivos de biorreactores en lote alimentado. Este método permite la adición controlada de sustratos, lo que lleva a rendimientos más altos. Por ejemplo, el uso de sacarosa como sustrato en un cultivo en lote alimentado puede dar como resultado un rendimiento de producción de 60 gramos por litro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido spiculisporico experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones están facilitadas por sus grupos funcionales, particularmente el anillo lactónico y los grupos carboxilo.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio y peróxido de hidrógeno para oxidar el ácido spiculisporico.

Reducción: Se emplean agentes reductores como borohidruro de sodio y hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos carboxilo, con reactivos como los haluros de alquilo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido spiculisporico, como el ácido spiculisporico B, C y D .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Spiculisporic acid is a γ-butenolide derivative with a complex structure that includes dual carboxyl groups and a lactone ring. This structural uniqueness contributes to its diverse functional properties, making it suitable for multiple applications.

Chemistry: Biosurfactant Applications

This compound is primarily recognized for its role as a biosurfactant . It exhibits significant surface-active properties, which are utilized in:

- Metal Decontamination : Research indicates that this compound can effectively remove heavy metals from contaminated water. For example, it demonstrated the ability to remove 58% of cadmium and 89% of lead at pH levels of 7.0 and 4.6, respectively .

- Fine Polymer Production : Due to its surfactant properties, it is also employed in the production of fine polymers, enhancing the efficiency of manufacturing processes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains:

- Methicillin-resistant Staphylococcus aureus : The compound exhibits minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against several tested strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Testing : In studies involving human cancer cell lines (SGC-7901 and SPC-A-1), this compound did not show significant cytotoxic activity, suggesting a need for further research into its therapeutic potential without cytotoxic effects .

Medical Applications

This compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its unique chemical structure may allow it to interact beneficially with biological systems, although more research is required to establish definitive therapeutic pathways.

Industrial Applications

In addition to its chemical and biological uses, this compound finds applications in the cosmetics industry due to its:

- Low Skin Irritation : Its mild nature makes it suitable for use in personal care products.

- Antibacterial Properties : These properties enhance the safety and effectiveness of cosmetic formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Effectiveness/Notes |

|---|---|---|

| Chemistry | Metal decontamination | Removed 58% cadmium, 89% lead |

| Fine polymer production | Enhances manufacturing efficiency | |

| Biology | Antimicrobial agent | MIC values: 3.9 - 31.25 μg/mL against bacteria |

| Cytotoxicity testing | No significant activity against cancer cell lines | |

| Medicine | Potential treatment for neurodegenerative diseases | Further research needed |

| Industry | Cosmetics | Low irritation; antibacterial properties |

Case Studies

- Metal Removal Study : A study demonstrated that this compound could effectively remove heavy metals from polluted water sources, showing high efficiency at varying pH levels .

- Antimicrobial Efficacy : Research on this compound isolated from endophytic fungi highlighted its potential as an adjunct therapy with existing antibiotics, enhancing their efficacy against resistant bacterial strains .

- Cosmetic Formulation Research : Investigations into the use of this compound in cosmetic products confirmed its low irritation profile and antibacterial efficacy, paving the way for safer personal care products .

Mecanismo De Acción

El mecanismo de acción del ácido spiculisporico implica su interacción con las membranas celulares microbianas. El compuesto interrumpe la integridad de la membrana, lo que lleva a la lisis celular y la muerte . Además, el ácido spiculisporico exhibe acciones antioxidantes, que contribuyen a sus efectos terapéuticos .

Comparación Con Compuestos Similares

El ácido spiculisporico es único debido a sus dos grupos carboxilo y su estructura de anillo lactónico. Los compuestos similares incluyen:

Ácido spiculisporico B, C y D: Estos derivados tienen ligeras variaciones estructurales pero exhiben actividades biológicas similares.

Ácido Secospiculisporico B: Otro derivado con propiedades antimicrobianas comparables.

Actividad Biológica

Spiculisporic acid is a polyketide compound primarily derived from various fungal species, notably from the genus Penicillium. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is characterized as a secondary metabolite produced by certain fungi, including Penicillium spiculisporum and Aspergillus species. Its structure and functional groups contribute to its biological activities, which include antimicrobial, antifungal, and potential anticancer effects.

Antimicrobial Activity

Research Findings:

- Antibacterial Activity : this compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study isolated this compound from Aspergillus cejpii, revealing minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Activity Against Multidrug-Resistant Strains : Another investigation into the derivatives of this compound indicated that while some compounds were inactive against standard bacterial strains, they showed varying degrees of activity against multidrug-resistant isolates .

- Comparative Efficacy : A comparative study highlighted that this compound analogues derived from marine fungi exhibited antibacterial activity against Pseudomonas solanacearum and other pathogens, indicating its potential application in treating bacterial infections .

Case Studies

- Isolation from Endophytic Fungi : The antimicrobial properties of this compound were further explored through its isolation from endophytic fungi associated with Hedera helix (Ivy). The study emphasized the compound's effectiveness against MRSA, showcasing its potential as a natural antibiotic .

- Marine-Derived Analogues : Research on this compound analogues from marine-derived fungi revealed that these compounds retained significant antibacterial activity, suggesting a broader ecological role for this compound in combating microbial threats in diverse environments .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 3.9 |

| Pseudomonas solanacearum | 15.6 |

| Multidrug-resistant isolates | 31.25 |

Table 2: Comparison of this compound with Other Antimicrobials

| Compound | Activity Type | MIC Range (μg/mL) | Source |

|---|---|---|---|

| This compound | Antibacterial | 3.9 - 31.25 | Aspergillus cejpii |

| Penicillin | Antibacterial | 0.1 - 1 | Penicillium chrysogenum |

| Vancomycin | Antibacterial | 1 - 5 | Various |

Propiedades

IUPAC Name |

2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859380 | |

| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65759-98-0, 469-77-2 | |

| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiculisporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Spiculisporic acid?

A1: this compound has the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a tricarboxylic acid biosurfactant. Its structure can be described as (4S,5S)-4,5-dicarboxy-4-pentadecanolide, characterized by a five-membered lactone ring and two carboxylic acid groups. [, , ]

Q3: What spectroscopic data is available for this compound?

A3: Structural characterization of this compound and its derivatives has been conducted using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy has also been employed, particularly to study metal sequestration properties. [, , , ]

Q4: How soluble is this compound and its salts?

A4: The solubility of this compound is dependent on pH and the counterion present. While the acid form has limited water solubility, its alkali metal salts, such as the sodium salt, exhibit increased solubility. Organic amine salts have also been investigated for their solubility and surface-active properties. [, , ]

Q5: Does this compound exhibit surface activity?

A5: Yes, this compound and its salts, particularly the sodium and alkylamine salts, demonstrate significant surface activity. They can lower surface tension and form various molecular aggregates in solution, including micelles, vesicles, and emulsion gels. [, , , ]

Q6: What is the natural source of this compound?

A6: this compound is a biosurfactant naturally produced by several fungal species, notably Penicillium spiculisporum. It has also been isolated from other fungal species, including Talaromyces trachyspermus and Aspergillus fumigatus. [, , , , , , ]

Q7: How is this compound produced?

A7: this compound is produced through fermentation processes using the aforementioned fungal species. Factors such as carbon source, pH, and fermentation time have been investigated to optimize production yields. [, , ]

Q8: What are the known biological activities of this compound?

A8: this compound has demonstrated a range of biological activities, including antifungal activity against various plant pathogens, insecticidal activity against Spodoptera litura larvae, and cytotoxic activity against certain cancer cell lines. [, , , ]

Q9: Can this compound be used in bioremediation?

A9: The metal-chelating properties of this compound have been explored for potential applications in bioremediation. Studies have investigated its ability to remove heavy metal ions, such as Cu2+, Zn2+, Cd2+, and Ni2+, from aqueous solutions through processes like ultrafiltration. []

Q10: Is this compound used in any commercial applications?

A10: Yes, this compound is commercially available as a biosurfactant due to its unique properties and relatively high production yield. It is being explored for applications in detergents, cosmetics, emulsion stabilizers, and other specialty chemicals. [, , , ]

Q11: Have any derivatives of this compound been synthesized?

A11: Yes, various derivatives of this compound have been synthesized by modifying its functional groups, including esters, amides, imides, and rhodamine-type fluorescent dyes. These modifications aim to explore and enhance specific properties of the parent compound. [, , ]

Q12: How do structural modifications affect the properties of this compound?

A12: Structural modifications significantly influence the surface activity, aggregation behavior, metal ion sequestration ability, and biological activity of this compound. For instance, converting the lactone ring to an open-ring form or introducing additional alkyl chains can significantly alter its self-assembly properties. [, , ]

Q13: Is this compound biodegradable?

A14: Yes, this compound is considered biodegradable, a significant advantage over many synthetic surfactants. Studies have shown that it degrades under both aerobic and anaerobic conditions. Research on its biodegradation pathways and the impact of environmental factors on its degradation rate is ongoing. [, ]

Q14: What are the future research directions for this compound?

A14: Future research on this compound will likely focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.